Cas no 1823924-37-3 (Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate)

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
-
- インチ: 1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13)
- InChIKey: BWBDAAUODRYDDN-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C=CC(C(=O)OC)=CC=2CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 277
- トポロジー分子極性表面積: 55.4
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A994742-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 1g |
$414.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ792-50mg |
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |
1823924-37-3 | 95% | 50mg |
758.0CNY | 2021-07-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00941599-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 1g |
¥5264.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1215819-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 1g |
$900 | 2024-06-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00941599-100mg |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 100mg |
¥1406.0 | 2022-03-01 | |
Chemenu | CM363751-1g |
methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
abcr | AB569767-250mg |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate; . |
1823924-37-3 | 250mg |
€297.90 | 2024-08-02 | ||
1PlusChem | 1P01KKG4-100mg |
Methyl3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
1823924-37-3 | 95% | 100mg |
$73.00 | 2024-06-18 | |
abcr | AB569767-1g |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate; . |
1823924-37-3 | 1g |
€692.80 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX5484-10g |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |
1823924-37-3 | 95% | 10g |
¥12926.0 | 2024-04-23 |
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylateに関する追加情報
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate (CAS No. 1823924-37-3): A Comprehensive Overview
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate, identified by its CAS number 1823924-37-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a fused ring system with an ester functional group, has garnered considerable attention due to its structural complexity and potential biological activities. The compound belongs to the isoquinoline class, a family of molecules known for their diverse pharmacological properties and roles in natural product chemistry.
The structural framework of Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate comprises a benzene ring fused with a pyridine ring, with an additional carbonyl group at the 3-position and a carboxylate ester at the 7-position. This configuration imparts unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry applications. The presence of the ester group not only influences the compound's solubility and metabolic stability but also provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in isoquinoline derivatives as potential therapeutic agents. Studies have highlighted their efficacy in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The isoquinoline core is particularly valued for its ability to interact with biological targets such as enzymes and receptors, often leading to potent and selective interactions. The specific substitution pattern in Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex bioactive molecules. The isoquinoline scaffold can be modified through various chemical reactions, including alkylation, acylation, and cyclization, to generate novel structures with enhanced biological activity. Researchers have leveraged these synthetic possibilities to develop libraries of isoquinoline derivatives for high-throughput screening assays aimed at identifying new drug candidates.
The pharmaceutical industry has been particularly interested in isoquinoline derivatives due to their reported biological activities. For instance, certain isoquinolines have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. Additionally, their antimicrobial properties have been explored, with some derivatives demonstrating efficacy against resistant bacterial strains. These findings underscore the importance of continued research into this class of compounds.
The synthesis of Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate represents a significant achievement in organic chemistry. The multi-step synthesis involves key transformations such as cyclization and esterification, which require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
Recent studies have also explored the computational modeling of isoquinoline derivatives to predict their biological activity and optimize their pharmacokinetic properties. Molecular docking simulations and quantum mechanical calculations have provided valuable insights into the interactions between these compounds and their target proteins. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to rapidly screen large libraries of molecules for potential therapeutic applications.
The versatility of Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate extends beyond its use as a synthetic intermediate; it also serves as a model system for studying the fundamental principles of heterocyclic chemistry. Understanding its reactivity patterns and structural features can contribute to the development of new synthetic strategies for other nitrogen-containing heterocycles. This knowledge is crucial for advancing both academic research and industrial applications in pharmaceutical chemistry.
In conclusion, Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate (CAS No. 1823924-37-3) is a compound of considerable interest in medicinal chemistry due to its structural complexity and potential biological activities. Its role as a synthetic intermediate and model system underscores its importance in both academic research and drug discovery efforts. As our understanding of heterocyclic chemistry continues to evolve, compounds like this are likely to play an increasingly significant role in the development of new therapeutic agents.
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